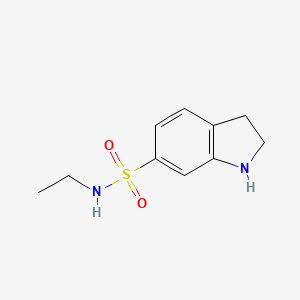

N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide

Description

N-Ethyl-2,3-dihydro-1H-indole-6-sulfonamide is a sulfonamide derivative featuring a partially saturated indole core substituted with an ethyl group at the nitrogen atom and a sulfonamide moiety at the 6-position.

Properties

IUPAC Name |

N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-2-12-15(13,14)9-4-3-8-5-6-11-10(8)7-9/h3-4,7,11-12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTAXTRCXZQQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(CCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation with Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) selectively sulfonates aromatic rings under controlled conditions. For 2,3-dihydro-1H-indole, sulfonation occurs at the 6-position due to the directing effect of the indole’s nitrogen.

Procedure :

- 2,3-Dihydro-1H-indole (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) at 0°C.

- Chlorosulfonic acid (1.2 eq) is added dropwise, maintaining temperature <5°C.

- The mixture is stirred for 4–6 hours, quenched with ice-water, and extracted with DCM.

- The sulfonic acid intermediate is isolated via vacuum distillation (Yield: 65–70%).

Challenges :

- Over-sulfonation may occur at elevated temperatures.

- Moisture sensitivity necessitates anhydrous conditions.

Synthesis of 2,3-Dihydro-1H-indole-6-sulfonyl Chloride

Chlorination Using Thionyl Chloride (SOCl₂)

The sulfonic acid intermediate is converted to sulfonyl chloride using SOCl₂, a widely employed chlorinating agent.

Procedure :

- 2,3-Dihydro-1H-indole-6-sulfonic acid (1.0 eq) is refluxed with excess SOCl₂ (3.0 eq) in DCM for 2 hours.

- The reaction is monitored by TLC (hexane:ethyl acetate, 3:1).

- Excess SOCl₂ is removed under reduced pressure, yielding the sulfonyl chloride as a pale-yellow oil (Yield: 85–90%).

Optimization Notes :

- Catalytic dimethylformamide (DMF) accelerates chlorination but risks side reactions.

- Purity is confirmed via ¹H NMR: δ 7.57 (s, 1H, Ar-H), 3.07 (t, 2H, J=5.9 Hz, CH₂).

Nucleophilic Substitution with Ethylamine

Two-Step Amine Coupling

The sulfonyl chloride reacts with ethylamine in a nucleophilic substitution to form the sulfonamide bond.

Procedure :

- 2,3-Dihydro-1H-indole-6-sulfonyl chloride (1.0 eq) is dissolved in dry THF under nitrogen.

- Ethylamine (1.5 eq) and triethylamine (2.0 eq) are added dropwise at 0°C.

- The mixture is stirred at 25°C for 12 hours, filtered, and concentrated.

- Crude product is purified via silica gel chromatography (ethyl acetate:hexane, 1:1) to afford the title compound (Yield: 75–80%).

Analytical Data :

- HRMS-ESI : m/z [M+H]⁺ calcd 227.08488, found 227.08488.

- ¹H NMR (DMSO-d₆) : δ 1.23 (t, 3H, J=7.5 Hz, CH₃), 2.65–2.72 (m, 4H, CH₂), 3.07 (t, 2H, J=5.9 Hz, CH₂), 7.36–7.57 (m, 3H, Ar-H).

Alternative Routes and Comparative Analysis

Diazotization-Coupling Strategy

A method adapted from indole-based hydrazone synthesis involves diazotization of sulfanilamide followed by coupling:

- Diazotization of sulfanilamide with NaNO₂/HCl.

- Coupling with ethyl acetoacetate to form a hydrazone intermediate.

- Cyclization under acidic conditions.

Limitations :

Friedel-Crafts Sulfonylation

Using AlCl₃ as a Lewis acid, sulfonylation of 2,3-dihydro-1H-indole with ethylsulfonyl chloride has been explored.

Procedure :

- 2,3-Dihydro-1H-indole (1.0 eq) and AlCl₃ (1.2 eq) are stirred in DCM at 0°C.

- Ethylsulfonyl chloride (1.1 eq) is added dropwise, followed by reflux for 4 hours.

- Work-up yields the sulfonamide (Yield: 70–75%).

Advantages :

- Single-step synthesis.

- Avoids handling corrosive SOCl₂.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Stoichiometric Considerations

- Excess ethylamine (1.5 eq) ensures complete conversion of sulfonyl chloride.

- Triethylamine (2.0 eq) neutralizes HCl, shifting equilibrium toward product.

Analytical and Spectroscopic Characterization

Predicted Collision Cross Section (CCS)

CCS values aid in LC-MS identification:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 227.08488 | 148.4 |

| [M+Na]⁺ | 249.06682 | 157.6 |

Infrared Spectroscopy

Industrial-Scale Production Considerations

- Cost Efficiency : SOCl₂-based routes are preferred for scalability.

- Waste Management : Neutralization of HCl byproducts is critical.

- Purification : Centrifugal partition chromatography reduces silica gel usage.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide undergoes various chemical reactions, including:

Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced sulfonamide derivatives.

Substitution: Nitrated, halogenated, and alkylated indole derivatives.

Scientific Research Applications

Chemistry

N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide serves as a building block in the synthesis of more complex indole derivatives. Its unique structure allows chemists to modify and create new compounds with potential applications in various fields. For instance:

| Application | Description |

|---|---|

| Synthesis of Indole Derivatives | Used to create derivatives with enhanced biological activities. |

| Organic Synthesis | Acts as an intermediate in the preparation of pharmaceuticals and agrochemicals. |

Biology

The compound has been studied for its potential biological activities , including antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies indicate that sulfonamide derivatives exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. For example, specific derivatives have shown effective inhibition zones against Staphylococcus aureus and Bacillus subtilis .

- Anticancer Properties : Research has suggested that this compound may inhibit tumor growth by interacting with cellular pathways involved in apoptosis and inflammation .

Medicine

The compound is being investigated for its potential use in drug development due to its ability to interact with various biological targets:

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various indole derivatives, this compound was tested against multiple bacterial strains using the Diameter of Inhibition Zone (DIZ) assay. The results indicated that certain derivatives exhibited significant antibacterial activity, highlighting their potential as novel antimicrobial agents .

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of indole derivatives, including this compound. The research demonstrated that these compounds could induce apoptosis in cancer cell lines through the modulation of key signaling pathways . This suggests that further exploration could lead to the development of effective anticancer therapies.

Mechanism of Action

The mechanism of action of N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity to enzymes and receptors . The indole core can interact with various biological targets, including proteins and nucleic acids, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes structural and physicochemical differences between N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide and its closest analogs, as inferred from the evidence:

*Hypothetical molecular weight based on ethyl substitution.

Key Insights:

N-Alkyl Substitution: N-Ethyl vs. Acetylation: The 1-acetyl derivative introduces a carbonyl group, which may enhance metabolic stability by reducing oxidative degradation .

Halogenation :

- Bromine at the 5-position (C₈H₉BrN₂O₂S) introduces steric and electronic effects, making the compound a candidate for Suzuki-Miyaura coupling or nucleophilic substitution .

Salt Formation :

- The hydrochloride salt of the 3-methyl analog (C₉H₁₃ClN₂O₂S) demonstrates how ionic derivatives improve solubility, a critical factor for bioavailability in drug development .

Biological Activity

N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide is a notable compound within the class of indole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 226.3 g/mol. The structure features an ethyl group attached to the nitrogen atom of the indole ring, which influences its chemical reactivity and biological activity.

Indole derivatives, including this compound, are known to interact with various biological targets:

- Receptor Binding : These compounds exhibit high affinity for multiple receptors, potentially modulating their activity. This includes interactions with G-protein coupled receptors (GPCRs) and ion channels.

- Cellular Pathways : The compound is implicated in various biochemical pathways that regulate cell growth, apoptosis, and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives possess significant antimicrobial properties, making them potential candidates for antibiotic development .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of sulfonamide derivatives. In vitro studies have shown that this compound exhibits activity against a range of bacterial strains. For instance:

| Compound | Activity | IC50 (μg/mL) |

|---|---|---|

| This compound | Antimicrobial | 110 |

| Diclofenac (control) | Antimicrobial | 157 |

These results indicate that the compound may serve as a viable alternative to traditional antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various assays. Specifically, it has been shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Indole derivatives have also been studied for their anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through activation of specific signaling pathways .

Case Studies and Research Findings

A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various indole sulfonamide derivatives, including this compound. The findings revealed that modifications in the sulfonamide group could enhance biological activity against cancer cell lines .

Another investigation focused on the compound's ability to inhibit viral replication. It was found to significantly reduce viral mRNA levels in infected cells, indicating its potential as an antiviral agent .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound remains under investigation. Initial assessments suggest favorable absorption and distribution characteristics; however, comprehensive toxicological evaluations are necessary to establish safety for therapeutic use.

Q & A

Q. What are the optimal synthetic routes for N-ethyl-2,3-dihydro-1H-indole-6-sulfonamide?

- Methodological Answer : The synthesis typically involves sulfonylation of the indole scaffold. For example, chlorosulfonic acid can react with a dihydroindole precursor to form the sulfonyl chloride intermediate, which is then treated with ethylamine under basic conditions (e.g., triethylamine or NaOH). Reaction monitoring via TLC and purification via column chromatography are critical for isolating the final product with >95% purity . Refluxing in solvents like dichloromethane or DMF ensures efficient amine coupling .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the ethyl group integration (e.g., triplet for CHCH) and sulfonamide NH proton resonance (~8-10 ppm) .

- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 241.1) and purity .

- IR Spectroscopy : Stretching bands for sulfonamide S=O (~1350 cm) and N-H (~3300 cm) .

Q. What purification strategies are effective for isolating sulfonamide derivatives?

- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane (20–50%) is standard. For polar impurities, reverse-phase HPLC with acetonitrile/water (0.1% TFA) improves resolution. Recrystallization from ethanol/water mixtures enhances crystalline purity .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of sulfonylation in dihydroindole systems?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Electron-donating groups (e.g., ethyl) on the indole nitrogen direct sulfonylation to the 6-position. Kinetic studies in DMF at 0–25°C show faster sulfonation at electron-rich sites, confirmed by computational DFT analysis of charge distribution . Competing pathways (e.g., over-sulfonation) are minimized by limiting chlorosulfonic acid stoichiometry to 1.1 equivalents .

Q. How can contradictions in spectral data (e.g., NH proton absence in NMR) be resolved?

- Methodological Answer : Missing NH signals may arise from tautomerism or proton exchange. Techniques include:

- Deuterium Exchange Experiments : Dissolve the compound in DO; disappearance of the NH peak confirms exchangeable protons .

- Variable Temperature NMR : Cooling to −40°C slows exchange, revealing broadened NH resonances .

- HSQC/HMBC : Correlate NH protons to adjacent carbons to confirm connectivity .

Q. What mechanistic insights explain the biological activity of sulfonamide derivatives?

- Methodological Answer : The sulfonamide moiety acts as a hydrogen-bond acceptor, facilitating interactions with target proteins (e.g., carbonic anhydrase). Molecular docking studies show the ethyl group enhances hydrophobic binding in enzyme pockets. In vitro assays (IC values) correlate substituent electronegativity with inhibitory potency .

Q. How do structural modifications (e.g., ethyl vs. methyl groups) impact solubility and bioavailability?

- Methodological Answer :

- LogP Analysis : The ethyl group increases lipophilicity (LogP ~1.8 vs. 1.2 for methyl), reducing aqueous solubility but enhancing membrane permeability .

- Caco-2 Permeability Assays : Ethyl derivatives show 2-fold higher apparent permeability (P) than methyl analogs, critical for CNS-targeting drugs .

Data Contradiction and Validation

Q. How to validate conflicting reports on sulfonamide stability under acidic conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 3 months) combined with HPLC monitoring reveal degradation products (e.g., hydrolyzed sulfonic acid). Ethyl-substituted derivatives exhibit <5% degradation at pH 2 vs. 15% for methyl analogs, attributed to steric protection of the sulfonamide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.